molecular formula C8H7NO2 B11924604 4-Methyl-2,6-pyridinedicarboxaldehyde

4-Methyl-2,6-pyridinedicarboxaldehyde

Cat. No.: B11924604
M. Wt: 149.15 g/mol
InChI Key: IDHCSGVUFOFZJT-UHFFFAOYSA-N
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Description

4-Methyl-2,6-pyridinedicarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of two formyl groups attached to the 2 and 6 positions of a pyridine ring, with an additional methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-pyridinedicarboxaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Formylation: The formylation of 4-methylpyridine can be achieved using Vilsmeier-Haack reaction conditions, where a mixture of phosphorus oxychloride and dimethylformamide is used to introduce the formyl groups at the 2 and 6 positions.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,6-pyridinedicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Condensation: Primary amines in the presence of an acid catalyst.

Major Products:

    Oxidation: 4-Methyl-2,6-pyridinedicarboxylic acid.

    Reduction: 4-Methyl-2,6-pyridinedimethanol.

    Condensation: Schiff bases with various amines.

Scientific Research Applications

4-Methyl-2,6-pyridinedicarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is utilized in the production of functionalized resins and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-pyridinedicarboxaldehyde involves its ability to form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is primarily due to the presence of the formyl groups, which are electrophilic and can undergo nucleophilic addition reactions. The compound can also coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes that are useful in catalysis and material science.

Comparison with Similar Compounds

    2,6-Pyridinedicarboxaldehyde: Lacks the methyl group at the 4 position, making it less sterically hindered and more reactive in certain reactions.

    4-Methylpyridine-2-carboxaldehyde: Contains only one formyl group, limiting its ability to form bis-functionalized products.

    2,6-Diformylpyridine: Similar structure but without the methyl group, leading to different reactivity and applications.

Uniqueness: 4-Methyl-2,6-pyridinedicarboxaldehyde is unique due to the presence of both formyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

4-methylpyridine-2,6-dicarbaldehyde

InChI

InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3

InChI Key

IDHCSGVUFOFZJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C=O)C=O

Origin of Product

United States

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